N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethyl]-N-[3-(dimethylamino)propyl]acetamide
Overview
Description
N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethyl]-N-[3-(dimethylamino)propyl]acetamide: is a complex organic compound featuring an indene core with tert-butyl and dimethyl substituents, as well as an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indene core. One common approach is the Friedel-Crafts alkylation of indene with tert-butyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). This step introduces the tert-butyl group at the 6-position of the indene ring.
Subsequent steps may include:
Dimethylation: : The introduction of the dimethyl group at the 1-position can be achieved through a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) is reacted with the indene core.
Formation of the Acetamide Group: : The acetamide group can be introduced through acylation reactions, where an acyl chloride (e.g., acetyl chloride) reacts with the amine group in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-efficiency and yield. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to convert certain functional groups to their reduced forms.
Substitution: : Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. Indene derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine
The compound's potential medicinal applications could include the development of new drugs. Its unique structure may interact with biological targets in ways that could be beneficial for treating various diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its properties may make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Indenolide: : A related compound with similar structural features but lacking the acetamide group.
Tert-butylindene derivatives: : Compounds with tert-butyl groups on the indene ring but different substituents.
Acetamide derivatives: : Compounds containing acetamide groups but with different core structures.
Uniqueness
The uniqueness of N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethyl]-N-[3-(dimethylamino)propyl]acetamide lies in its combination of the indene core, tert-butyl and dimethyl substituents, and the acetamide group. This combination provides a unique set of chemical and physical properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethyl]-N-[3-(dimethylamino)propyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O/c1-17(26(18(2)27)14-10-13-25(8)9)21-15-19(23(3,4)5)16-22-20(21)11-12-24(22,6)7/h15-17H,10-14H2,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOZBPNEDRFXGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C)N(CCCN(C)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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